(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC13278390
Molecular Formula: C10H7NO2S2
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7NO2S2 |
|---|---|
| Molecular Weight | 237.3 g/mol |
| IUPAC Name | (5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- |
| Standard InChI Key | ZCQNEHSJTBPNPT-YVMONPNESA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=S)S2 |
| SMILES | C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2 |
| Canonical SMILES | C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2 |
Introduction
Structural Characteristics and Molecular Properties
The compound features a thiazolidin-4-one scaffold substituted at the 5-position with a 3-hydroxybenzylidene group and a thioxo moiety at position 2. Key structural attributes include:
Molecular Formula and Weight
Stereochemistry and Geometry
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The (5Z) configuration indicates the cis orientation of the exocyclic double bond between the thiazolidinone ring and the benzylidene group. This geometry is critical for biological interactions, as it influences molecular docking and target binding .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1,566 cm (C=C stretching) and 1,730–1,670 cm (C=O and C=S vibrations) confirm the core structure .
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NMR: H NMR signals include a singlet for the hydroxyl proton (δ 6.02 ppm) and aromatic protons (δ 6.86–7.77 ppm). C NMR reveals carbonyl carbons at δ 166–170 ppm .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 529.4 ± 60.0 °C (760 mmHg) | |
| LogP | 4.68 | |
| Solubility | Limited in water; soluble in DMSO, ethanol |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via Knoevenagel condensation:
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Step 1: Condensation of 3-hydroxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base (e.g., sodium acetate).
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Step 2: Cyclization under reflux in acetic acid or ethanol .
Yield: 60–70% after recrystallization .
Reaction Optimization
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Solvent Effects: Acetic acid enhances cyclization efficiency compared to DMF .
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Catalysts: Piperidine or ammonium acetate improves reaction rates .
Chemical Modifications
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The thioxo group (-C=S) participates in Michael addition reactions, enabling derivatization at position 2.
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The hydroxyl group on the benzylidene moiety allows for hydrogen bonding and further functionalization (e.g., glycosylation) .
Biological Activities and Mechanisms
Anticancer Activity
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Cytotoxicity: Exhibits IC values of 0.24–3.10 µM against HepG2 (liver) and MCF-7 (breast) cancer cells .
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Mechanism: Induces apoptosis via mitochondrial pathways and inhibits tyrosine kinases (e.g., c-Met, IC = 0.015 µM) .
Antimicrobial Activity
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Gram-positive Bacteria: MIC values of 2–16 µg/mL against Staphylococcus aureus .
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Mechanism: Disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .
Antioxidant Properties
Anti-Inflammatory Effects
Pharmacological and Toxicological Insights
Pharmacokinetics
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Bioavailability: Limited oral absorption due to high LogP (4.68); parenteral administration is preferred .
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Metabolism: Hepatic oxidation via CYP450 enzymes generates inactive metabolites .
Toxicity Profile
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Acute Toxicity: LD > 500 mg/kg in rodents, indicating low acute toxicity .
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Genotoxicity: Negative in Ames tests, suggesting no mutagenic potential .
Applications and Future Directions
Material Science
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Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu, Zn) for catalytic applications .
Research Challenges
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